molecular formula C37H67NO14 B12100056 16-Hydroxyerythromycin

16-Hydroxyerythromycin

Cat. No.: B12100056
M. Wt: 749.9 g/mol
InChI Key: DZCOSWPAQGXWKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

16-Hydroxyerythromycin, also known as Erythromycin F, is a derivative of erythromycin, a macrolide antibiotic. This compound is characterized by the presence of a hydroxyl group at the 16th position of the erythromycin molecule. Erythromycin and its derivatives are widely used to treat bacterial infections, particularly those caused by gram-positive bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions

16-Hydroxyerythromycin can be synthesized through chemobiosynthesis, which involves the use of genetically engineered strains of Saccharopolyspora erythraea. This process includes the feeding of diketide thioester to the engineered strains, resulting in the production of erythromycin analogs with unique functional groups at specific positions .

Industrial Production Methods

Industrial production of this compound typically involves the fermentation of recombinant industrial strains of Saccharopolyspora erythraea. The fermentation process is optimized to produce high yields of the desired compound, which is then purified through various chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

16-Hydroxyerythromycin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

16-Hydroxyerythromycin has several scientific research applications, including:

Mechanism of Action

16-Hydroxyerythromycin exerts its effects by inhibiting bacterial protein synthesis. It binds to the 23S ribosomal RNA molecule in the 50S subunit of bacterial ribosomes, blocking the elongation of the peptide chain and preventing the synthesis of essential proteins. This action ultimately leads to the inhibition of bacterial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

16-Hydroxyerythromycin is unique due to the presence of the hydroxyl group at the 16th position, which imparts distinct physicochemical properties and biological activity. This modification allows for selective derivatization and the development of new macrolide antibiotics with enhanced properties .

Properties

IUPAC Name

6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3-(hydroxymethyl)-5,7,9,11,13-pentamethyl-oxacyclotetradecane-2,10-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H67NO14/c1-13-25-37(9,46)30(42)20(4)27(40)18(2)15-35(7,45)32(52-34-28(41)24(38(10)11)14-19(3)48-34)21(5)29(23(17-39)33(44)50-25)51-26-16-36(8,47-12)31(43)22(6)49-26/h18-26,28-32,34,39,41-43,45-46H,13-17H2,1-12H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZCOSWPAQGXWKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)CO)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H67NO14
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

749.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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